molecular formula C13H9Cl3N2O B3168080 N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide CAS No. 926238-20-2

N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide

Cat. No.: B3168080
CAS No.: 926238-20-2
M. Wt: 315.6 g/mol
InChI Key: JZKAUPOOCCXUIS-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of amino and chlorophenyl groups, which contribute to its reactivity and functionality in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride. The reaction is carried out in a solvent comprising at least one polar solvent, such as C1-C3 alkanols, in the presence of an acid acceptor . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then purified by crystallization from a non-polar solvent or by conducting the reaction in a mixture of polar and non-polar solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound’s amino and chloro groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3-Amino-4-chlorophenyl)-3,5-dichlorobenzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural arrangement, which imparts unique reactivity and functionality. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific chemical properties.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2O/c14-8-3-7(4-9(15)5-8)13(19)18-10-1-2-11(16)12(17)6-10/h1-6H,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKAUPOOCCXUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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